4-Hydroxybutyl acrylate

Catalog No.
S562221
CAS No.
2478-10-6
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybutyl acrylate

CAS Number

2478-10-6

Product Name

4-Hydroxybutyl acrylate

IUPAC Name

4-hydroxybutyl prop-2-enoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCO

Synonyms

4-hydroxybutyl acrylate

Canonical SMILES

C=CC(=O)OCCCCO

Synthesis of Polymers and Copolymers:

HBA acts as a monomer, a building block for creating polymers and copolymers. Its unique properties, including a hydroxyl group and an acrylate group, allow researchers to tailor the material's characteristics for specific needs. Studies have explored HBA's use in synthesizing various polymers, including:

  • Biodegradable polymers: These polymers are designed to degrade naturally in the environment, minimizing waste accumulation. Research suggests HBA can be incorporated into biodegradable polymers for applications like drug delivery and tissue engineering [].
  • Hydrogels: These water-swollen networks have diverse applications in biomedicine. Studies have explored HBA-based hydrogels for controlled drug release and tissue regeneration [].
  • Functional polymers: These polymers possess specific functionalities beyond their basic structure. Research has investigated HBA-containing functional polymers for various purposes, including sensors and actuators [].

Development of Drug Delivery Systems:

HBA finds potential in developing controlled drug delivery systems. Its properties, like biocompatibility and reactivity, make it suitable for designing drug carriers. Studies have explored HBA's use in:

  • Transdermal drug delivery: HBA monomers have been investigated for fabricating membranes in transdermal drug delivery systems, allowing controlled release of drugs through the skin [].
  • Stimuli-responsive drug delivery: HBA-based polymers can be designed to release drugs in response to specific stimuli like pH changes or light, offering targeted and controlled drug delivery [].

Other Research Applications:

Beyond the mentioned uses, HBA has also been explored in other areas of scientific research, including:

  • Membranes for separation processes: Studies have investigated HBA-containing membranes for applications like water purification and filtration [].
  • Coatings and adhesives: HBA's properties like scratch resistance and adhesion make it relevant for research on developing new coatings and adhesives [].

4-Hydroxybutyl acrylate is a chemical compound classified as an ester of acrylic acid and 1,4-butanediol. It is represented by the molecular formula C7H12O3C_7H_{12}O_3 and has a molecular weight of approximately 144.17 g/mol. This compound is characterized by its high reactivity due to the presence of both hydroxyl and acrylate functional groups, making it a versatile monomer in polymer chemistry. Notably, it can form homopolymers and copolymers with various other monomers, imparting desirable properties such as adhesion, scratch resistance, and weatherability to the resulting materials .

, primarily through its acrylate group. Key reactions include:

  • Esterification: The primary synthesis route involves the esterification of acrylic acid with 1,4-butanediol. This reaction can be catalyzed using solid acid catalysts like Amberlyst 15, which enhances reaction kinetics .
  • Polymerization: The compound readily undergoes free radical polymerization to form polymers. It is often stabilized during storage to prevent premature polymerization, typically requiring air exposure or the addition of stabilizers like hydroquinone monomethyl ether .
  • Addition Reactions: Due to its reactive double bond, 4-hydroxybutyl acrylate can engage in addition reactions with various organic and inorganic compounds, further expanding its utility in chemical syntheses .

4-Hydroxybutyl acrylate exhibits some biological activity that warrants attention in terms of safety and handling. It is classified as a skin sensitizer and can cause serious eye damage upon contact. The compound may also provoke allergic reactions in sensitive individuals . These properties necessitate careful handling procedures to mitigate exposure risks.

The synthesis of 4-hydroxybutyl acrylate can be achieved through multiple methods:

  • Direct Esterification: The most common method involves the direct reaction of acrylic acid with 1,4-butanediol under acidic conditions using catalysts like Amberlyst 15. This method allows for efficient production with controlled reaction kinetics .
  • Transesterification: Another approach includes transesterifying acrylic acid methyl ester with 1,4-butanediol, which may offer alternative pathways for synthesis .
  • Batch Distillation Column Reactors: Advanced processes utilize batch distillation column reactors to optimize the separation and recycling of reactants during production .

4-Hydroxybutyl acrylate finds extensive applications across various industries:

  • Adhesives and Sealants: Its excellent adhesion properties make it suitable for use in adhesives and sealants.
  • Coatings: Used as a coating agent due to its ability to enhance scratch resistance and weatherability.
  • Polymer Production: Serves as a raw material for synthesizing various polymers that require specific mechanical and chemical properties.
  • Rheology Modifiers: Employed in formulations requiring adjustments in flow properties .

Studies on the interactions of 4-hydroxybutyl acrylate with other compounds have shown that it can participate in various addition reactions, enhancing its functionality in polymer systems. Research indicates that its reactivity allows for the incorporation of diverse functional groups into polymer backbones, facilitating tailored material properties for specific applications .

Several compounds share structural similarities with 4-hydroxybutyl acrylate, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
Hydroxyethyl acrylateEthylene glycol derivativeLower viscosity; used for flexible coatings
Glycidyl methacrylateEpoxy functional groupEnhanced adhesion; used in advanced composites
Butyl acrylateButanol derivativeHigher volatility; commonly used in adhesives

4-Hydroxybutyl acrylate stands out due to its dual functionality (hydroxyl and acrylate groups), allowing it to impart specific mechanical properties while also participating in further chemical modifications.

Physical Description

Liquid

XLogP3

1.1

UNII

4O2A4HET1X

GHS Hazard Statements

Aggregated GHS information provided by 282 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 282 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 273 of 282 companies with hazard statement code(s):;
H302 (98.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (83.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (15.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

51309-28-5
2478-10-6

Wikipedia

4-hydroxybutyl acrylate

General Manufacturing Information

Paint and coating manufacturing
Printing ink manufacturing
2-Propenoic acid, 4-hydroxybutyl ester: ACTIVE

Dates

Modify: 2023-08-15

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